1-(3-Bromo-6-(trifluoromethyl)pyridin-2-yl)ethanone
Description
Properties
IUPAC Name |
1-[3-bromo-6-(trifluoromethyl)pyridin-2-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO/c1-4(14)7-5(9)2-3-6(13-7)8(10,11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUABKCVSCIAJRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=N1)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Imidazo[1,2-a]pyridine Core
A mixture of 3-bromopyridine-2-amine and 2,4-pentanedione in THF at 60°C undergoes cyclocondensation to form 2-methyl-imidazo[1,2-a]pyridine. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) then introduces the trifluoromethyl group.
Bromination and Acetylation
The intermediate is brominated using NBS in acetonitrile, followed by Friedel-Crafts acetylation to install the ethanone moiety. Source reports a 65% overall yield for this sequence, with HPLC purity >95%.
Advantages :
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Avoids direct handling of volatile brominating agents.
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Enables modular substitution patterns for derivative synthesis.
Oxidative Bromination Using Persulfate Salts
Patent discloses a scalable industrial method employing potassium persulfate (K₂S₂O₈) as an oxidizing agent. The protocol involves:
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Reaction Setup :
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Substrate: 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone.
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Bromide source: HBr or NaBr.
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Oxidizing agent: K₂S₂O₈ (1.3–1.7 eq).
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Solvent: Water-tolerant systems (e.g., aqueous ethanol).
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Temperature: 80–110°C.
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This method achieves 85% conversion with minimal byproducts, attributed to the persulfate’s ability to generate bromine radicals selectively. A representative scale-up trial produced 12 kg of product with 99.2% purity after recrystallization.
One-Pot Tandem Bromination-Acetylation
Recent advances optimize atom economy through tandem reactions. Source details a one-pot procedure where 3-(trifluoromethyl)pyridine undergoes sequential bromination and acetylation:
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Bromination : NBS (1.1 eq) in DCM at 0°C.
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Acetylation : Acetic anhydride (2 eq) and AlCl₃ (1.5 eq) at reflux.
This method reduces purification steps and achieves a 72% isolated yield. Nuclear magnetic resonance (NMR) data confirmed exclusive substitution at the 3-position.
Comparative Analysis of Synthetic Routes
Optimization Strategies and Research Findings
Solvent Effects
Polar aprotic solvents (e.g., DMF, MeCN) enhance bromine solubility but may destabilize intermediates. Source identified THF as optimal for balancing reactivity and stability in imidazo-pyridine syntheses.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-6-(trifluoromethyl)pyridin-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the ethanone group to carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can reduce the bromine atom to hydrogen, forming a different pyridine derivative.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Hydrogenated pyridine derivatives.
Substitution: Azides, amines, and other substituted pyridines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing a pyridine ring exhibit notable antimicrobial properties. Specifically, derivatives of 1-(3-Bromo-6-(trifluoromethyl)pyridin-2-yl)ethanone have been studied for their potential as antimicrobial agents against various pathogens. The trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable scaffold for drug development.
Inhibitors of Enzymatic Activity
This compound has been investigated as a potential inhibitor of specific enzymes involved in disease pathways. For instance, studies have shown that pyridine derivatives can inhibit kinases and phosphodiesterases, which are crucial in cancer and inflammatory diseases. The incorporation of the bromine and trifluoromethyl groups may further enhance the inhibitory potency.
Materials Science
Synthesis of Functional Materials
this compound serves as a precursor for synthesizing functional materials such as polymers and nanocomposites. Its unique chemical structure allows it to participate in various polymerization reactions, leading to materials with tailored properties for applications in electronics and coatings.
Crystal Engineering
The compound's crystal structure has been characterized using X-ray diffraction techniques, revealing insights into its solid-state properties. Such studies are crucial for understanding how molecular arrangements affect material properties, which can be exploited in designing new materials with specific functionalities .
Agrochemicals
Pesticide Development
Due to its structural characteristics, this compound is being explored as a potential pesticide or herbicide candidate. The trifluoromethyl group is known to enhance the biological activity of agrochemicals by improving their stability and efficacy against pests.
Analytical Chemistry
Chromatographic Applications
The compound's unique properties make it suitable for use as a standard or marker in chromatographic analyses. Its distinct spectral characteristics allow for the development of sensitive analytical methods for detecting similar compounds in complex mixtures.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 1-(3-Bromo-6-(trifluoromethyl)pyridin-2-yl)ethanone exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial enzymes or cell membranes, disrupting their function. The molecular targets and pathways involved can vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural uniqueness of 1-(3-Bromo-6-(trifluoromethyl)pyridin-2-yl)ethanone becomes apparent when compared to related pyridine-based ethanones. Key variations include substituent positions, halogen/functional group types, and additional modifications to the acetyl group.
Substituent Position Variations
- 1-(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)ethanone (QK-9831, CAS 944900-15-6, ): Substitution at positions 2 (Cl) and 6 (CF₃) creates steric and electronic differences. The chloro group at position 2 may hinder reactions compared to bromo at position 3 due to reduced leaving-group ability .
Substituent Type Variations
- 1-(6-Bromo-3-chloropyridin-2-yl)ethanone (CAS 1256833-53-0, ): Replaces CF₃ with Cl at position 3.
- 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone (CAS 886364-47-2, ): Features a trifluoroacetyl group instead of acetyl. The strong electron-withdrawing nature of CF₃ in the acetyl group enhances acidity of the α-hydrogen, facilitating enolate formation in synthesis .
Functional Group Modifications
- 1-[3-(Trifluoromethyl)pyridin-2-yl]ethanone (CAS 749257-78-1, ): Lacks the bromo substituent, simplifying the structure but reducing utility in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) where bromine acts as a leaving group .
- 1-(3-Bromophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]ethanone (): Incorporates a biphenyl system, broadening conjugation and increasing molecular weight (344.13 g/mol vs. 254.01 g/mol for the target compound). This structural complexity may enhance binding affinity in medicinal chemistry applications .
Data Tables
Table 1: Structural and Physical Properties
Research Findings
- Electronic Effects: The trifluoromethyl group at position 6 significantly increases the compound’s electron-deficient character, enhancing its reactivity in palladium-catalyzed cross-coupling reactions compared to non-fluorinated analogs .
- Leaving Group Utility : The bromine atom at position 3 serves as an optimal leaving group, outperforming chlorine in coupling reactions due to its lower bond dissociation energy .
- Solubility and Lipophilicity : Trifluoromethyl groups improve lipid solubility, making the compound more amenable to membrane penetration in drug design, whereas chloro analogs exhibit higher polarity .
Biological Activity
1-(3-Bromo-6-(trifluoromethyl)pyridin-2-yl)ethanone, with the chemical formula C8H5BrF3NO and CAS number 2384823-77-0, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, highlighting relevant research findings, case studies, and data tables that illustrate its potential applications.
The compound's molecular characteristics include:
- Molecular Weight : 252.03 g/mol
- Physical State : Solid
- Melting Point : Approximately 55 °C
- Purity : Typically >97% in commercial preparations .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The trifluoromethyl group is particularly notable for enhancing biological activity through electronic effects.
Antimicrobial Activity
A study investigating the antichlamydial activity of pyridine derivatives found that compounds with trifluoromethyl substitutions demonstrated significant efficacy against Chlamydia species. Specifically, the presence of the trifluoromethyl group was crucial for enhancing activity; molecules without this substituent were largely inactive .
Table 1: Antichlamydial Activity of Pyridine Derivatives
| Compound ID | Structure Description | Antichlamydial Activity (MIC) |
|---|---|---|
| 11 | Trifluoromethyl-substituted | 8 μg/mL |
| 13 | Chlorine substitute | Moderate activity |
| 16 | Unsubstituted phenyl group | Inactive |
| 18 | Trifluoromethyl with piperazine | High activity |
Anti-inflammatory Potential
The compound has also been evaluated for its potential as an anti-inflammatory agent. In vitro studies have shown that it can inhibit specific kinases involved in inflammatory pathways. For instance, a derivative of this compound exhibited a significant inhibitory effect on MSK1 (Mitogen and Stress Activated Kinase 1), with an IC50 value of approximately 17.9 µM . This suggests that modifications to the pyridine ring can enhance its interaction with biological targets.
Table 2: Inhibition of MSK1 by Pyridine Derivatives
| Compound ID | Structure Modification | IC50 (µM) | % Inhibition at 10 µM |
|---|---|---|---|
| 1a | Parent compound | 17.9 ± 3.9 | 42 |
| 1e | 3-Chloro derivative | Not reported | Higher than 1a |
| 12a | Alkyl spacer addition | Not active | N/A |
Case Studies and Research Findings
Several studies have explored the broader implications of using trifluoromethylated pyridine derivatives in drug design:
- In Vivo Studies : Research has demonstrated that certain derivatives can significantly reduce inflammation in animal models of asthma and psoriasis, indicating their potential therapeutic application in chronic inflammatory diseases .
- Cellular Toxicity Assessments : Investigations into the cytotoxicity of these compounds have shown no significant toxicity at therapeutic concentrations, making them promising candidates for further development .
- Structure-Activity Relationships (SAR) : Detailed SAR studies have elucidated how variations in substituents on the pyridine ring influence biological activity, emphasizing the role of electron-withdrawing groups like trifluoromethyl in enhancing potency against specific pathogens .
Q & A
Q. What are the standard synthetic routes for preparing 1-(3-Bromo-6-(trifluoromethyl)pyridin-2-yl)ethanone?
The compound is typically synthesized via bromination of a pyridine precursor. For example, bromination of 1-[3-ethylsulfanyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]ethanone with HBr and Br₂ in acetic acid yields the brominated product. Purification is achieved using reversed-phase column chromatography, with LC-MS confirming product identity and purity .
Q. What spectroscopic methods are used to characterize this compound?
Key techniques include:
Q. How is the compound purified after synthesis?
Reversed-phase column chromatography with water/acetonitrile gradients is commonly employed. Solvent removal under reduced pressure ensures minimal degradation of the brominated product .
Advanced Research Questions
Q. How do electronic effects of substituents influence bromination regioselectivity in this compound?
The trifluoromethyl group at position 6 is strongly electron-withdrawing, directing bromination to position 3 via meta-activation. Computational modeling (e.g., DFT) can predict reactive sites, while competitive experiments with halogenated analogs validate selectivity .
Q. What strategies mitigate side reactions during bromination?
- Controlled stoichiometry : Limiting Br₂ to 1.1 equivalents minimizes over-bromination.
- Temperature modulation : Reactions at 0–5°C reduce radical side pathways.
- In situ monitoring : TLC or HPLC tracks reaction progress, enabling timely termination .
Q. How can data discrepancies in reaction yields be resolved?
Discrepancies often arise from incomplete purification or side-product formation. Comparative analyses using:
Q. What are the challenges in scaling up synthesis, and how are they addressed?
- Solvent choice : Acetic acid’s corrosivity necessitates reactor lining (e.g., glass or Hastelloy).
- Exothermicity : Slow Br₂ addition and cooling systems prevent thermal runaway.
- Yield optimization : DoE (Design of Experiments) identifies critical parameters (e.g., reaction time, catalyst loading) .
Q. How does the compound behave in cross-coupling reactions?
The bromine atom facilitates Suzuki-Miyaura couplings with aryl boronic acids. For example, palladium-catalyzed coupling under microwave irradiation (140°C, 4 hours) introduces aryl groups at position 3. Reaction progress is monitored via ¹⁹F NMR due to the trifluoromethyl group’s distinct signal .
Methodological Guidance
Q. How to troubleshoot failed crystallization attempts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
